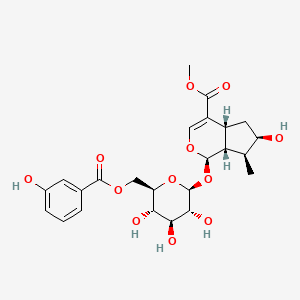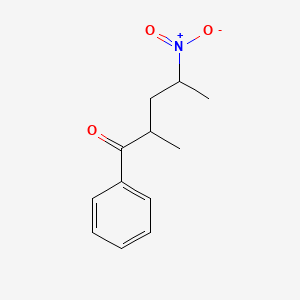![molecular formula C16H25N3 B14406576 2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine CAS No. 88327-83-7](/img/structure/B14406576.png)
2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a pyridine ring attached to a decahydropyrazinoazepine framework, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine typically involves the reaction of pyridine derivatives with decahydropyrazinoazepine precursors. One common method includes the use of Grignard reagents to introduce the pyridine moiety into the decahydropyrazinoazepine structure . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts like palladium on carbon can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Halides, alkyl groups
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the pyridine ring, enhancing the compound’s versatility for further applications .
Scientific Research Applications
2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties could be due to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Pyridin-4-yl)ethyl]piperazine: Another pyridine derivative with similar structural features but different biological activities.
2-(Pyridin-3-yl)-1H-benzimidazole: Known for its antimicrobial and antioxidant properties.
Uniqueness
2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine stands out due to its unique decahydropyrazinoazepine framework, which imparts distinct chemical and biological properties
Properties
CAS No. |
88327-83-7 |
|---|---|
Molecular Formula |
C16H25N3 |
Molecular Weight |
259.39 g/mol |
IUPAC Name |
2-(2-pyridin-4-ylethyl)-3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a]azepine |
InChI |
InChI=1S/C16H25N3/c1-2-4-16-14-18(12-13-19(16)10-3-1)11-7-15-5-8-17-9-6-15/h5-6,8-9,16H,1-4,7,10-14H2 |
InChI Key |
ULHWXQDVXNWNER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CN(CCN2CC1)CCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14406497.png)


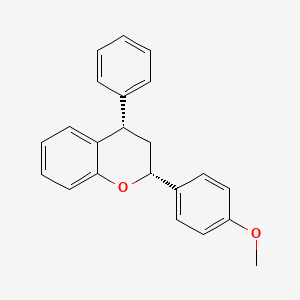

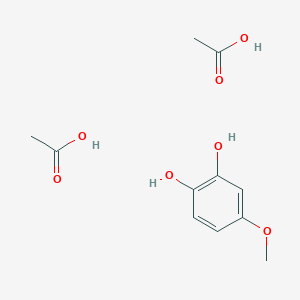
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)

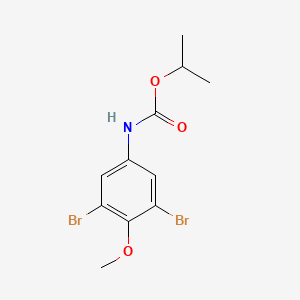
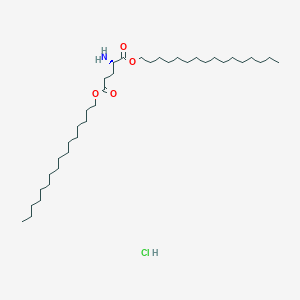
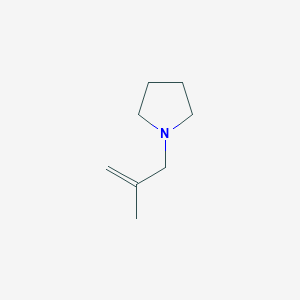
![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)
